

# 2-Chloro-5-methylthiazole-4-carbonitrile

## literature review

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### Compound of Interest

**Compound Name:** 2-Chloro-5-methylthiazole-4-carbonitrile

**Cat. No.:** B1459218

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An In-depth Technical Guide to **2-Chloro-5-methylthiazole-4-carbonitrile**

## Introduction

**2-Chloro-5-methylthiazole-4-carbonitrile** is a substituted thiazole derivative, a class of heterocyclic compounds renowned for its prevalence in a wide array of biologically active molecules. As a functionalized building block, it offers multiple reaction sites, making it a valuable intermediate for chemical synthesis. The thiazole ring is a core structural motif in numerous pharmaceuticals and agrochemicals, including antimicrobial agents, anticancer drugs, and insecticides.<sup>[1][2]</sup> This guide provides a comprehensive technical overview for researchers and drug development professionals, covering the synthesis, chemical properties, reactivity, and potential applications of **2-Chloro-5-methylthiazole-4-carbonitrile**, grounded in established chemical principles and field-proven insights.

## Chemical Identity and Physicochemical Properties

Precise identification and understanding of a compound's physical properties are foundational for its effective use in research and development.

## Identifiers and General Data

Property	Value	Source
IUPAC Name	2-chloro-5-methyl-1,3-thiazole-4-carbonitrile	N/A
CAS Number	1379336-26-1	<a href="#">[3]</a>
Molecular Formula	C <sub>5</sub> H <sub>3</sub> ClN <sub>2</sub> S	<a href="#">[4]</a>
Molecular Weight	158.61 g/mol	<a href="#">[4]</a>
Canonical SMILES	CC1=C(C#N)SC(=N1)Cl	<a href="#">[4]</a>

## Physicochemical and Computational Data

This data is crucial for predicting the compound's behavior in various solvents and biological systems. The values presented are for the isomeric compound 2-Chloro-4-methylthiazole-5-carbonitrile, which provides a close approximation.

Property	Value	Source
Topological Polar Surface Area (TPSA)	36.68 Å <sup>2</sup>	<a href="#">[4]</a>
Predicted LogP	1.9766	<a href="#">[4]</a>
Hydrogen Bond Acceptors	3	<a href="#">[4]</a>
Hydrogen Bond Donors	0	<a href="#">[4]</a>
Rotatable Bonds	0	<a href="#">[4]</a>

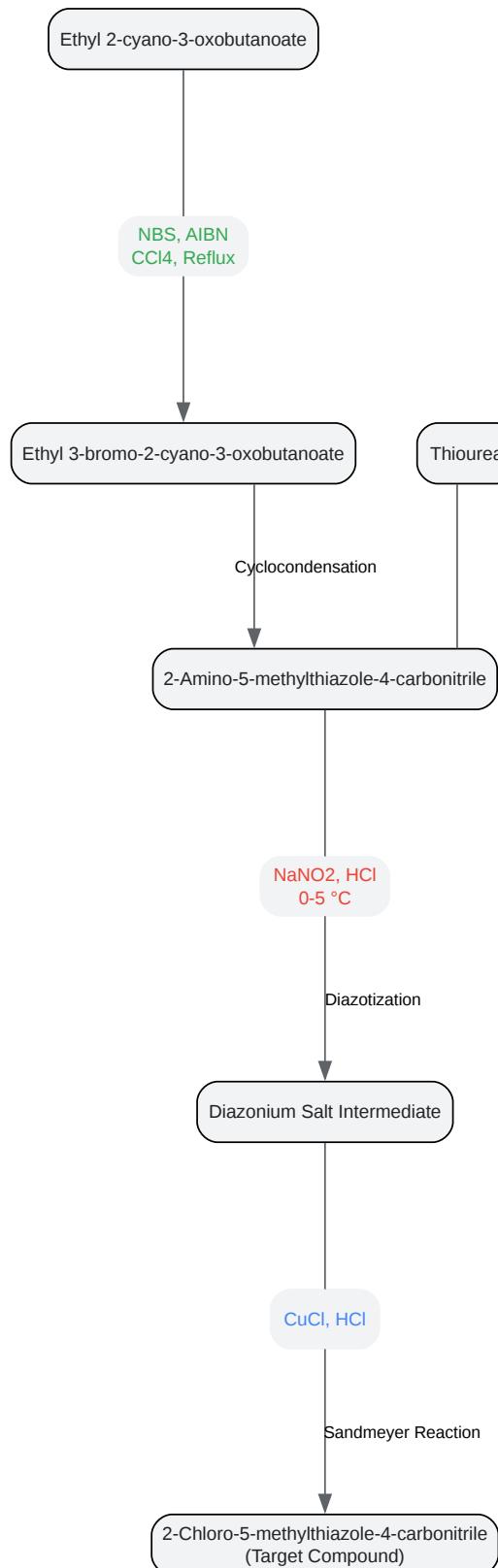
## Synthesis and Manufacturing

While specific literature for the direct synthesis of **2-Chloro-5-methylthiazole-4-carbonitrile** is sparse, a plausible and efficient pathway can be designed based on well-established thiazole synthesis methodologies. The Hantzsch thiazole synthesis and its variations provide a robust framework. A logical approach involves the reaction of a thioamide with an  $\alpha$ -halocarbonyl compound.

The following proposed synthesis starts from readily available precursors and employs common, high-yield transformations. The causality behind this choice is its reliance on a convergent strategy, building the core heterocyclic structure with the required functional groups in a controlled manner.

## Proposed Synthetic Pathway

The synthesis can be envisioned as a multi-step process beginning with the preparation of a key intermediate, 2-amino-5-methylthiazole-4-carbonitrile, which is then converted to the target compound via a Sandmeyer-type reaction.

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Caption: Proposed synthetic pathway for **2-Chloro-5-methylthiazole-4-carbonitrile**.

## Detailed Experimental Protocol (Hypothetical)

This protocol describes the final two steps of the proposed synthesis, which are critical for introducing the chloro-substituent.

### Step 1: Diazotization of 2-Amino-5-methylthiazole-4-carbonitrile

- **Setup:** In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-amino-5-methylthiazole-4-carbonitrile (1.0 eq) in 6M hydrochloric acid (approx. 5 mL per gram of starting material).
- **Cooling:** Cool the suspension to 0-5 °C using an ice-salt bath. Maintain this temperature throughout the procedure.
- **Nitrite Addition:** Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the stirred suspension, ensuring the temperature does not exceed 5 °C.
  - **Causality:** Slow, cold addition is critical to prevent the decomposition of the unstable diazonium salt and to control the exothermic reaction.
- **Stirring:** After the addition is complete, stir the resulting solution for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt intermediate is typically indicated by a clear solution.

### Step 2: Sandmeyer Reaction to Yield **2-Chloro-5-methylthiazole-4-carbonitrile**

- **Catalyst Preparation:** In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.
- **Reaction:** Slowly add the cold diazonium salt solution from Step 1 to the copper(I) chloride solution. Vigorous evolution of nitrogen gas will be observed.
  - **Causality:** The Cu(I) catalyst facilitates the displacement of the diazonium group with a chloride ion, which is an efficient and widely used method for introducing halogens onto aromatic and heteroaromatic rings.

- Completion: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases.
- Work-up: Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
- Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the final compound.

## Reactivity and Applications

The synthetic utility of **2-Chloro-5-methylthiazole-4-carbonitrile** stems from the distinct reactivity of its functional groups. It serves as a versatile scaffold for building more complex molecules, particularly in the fields of medicinal chemistry and agrochemicals.[\[5\]](#)[\[6\]](#)[\[7\]](#)

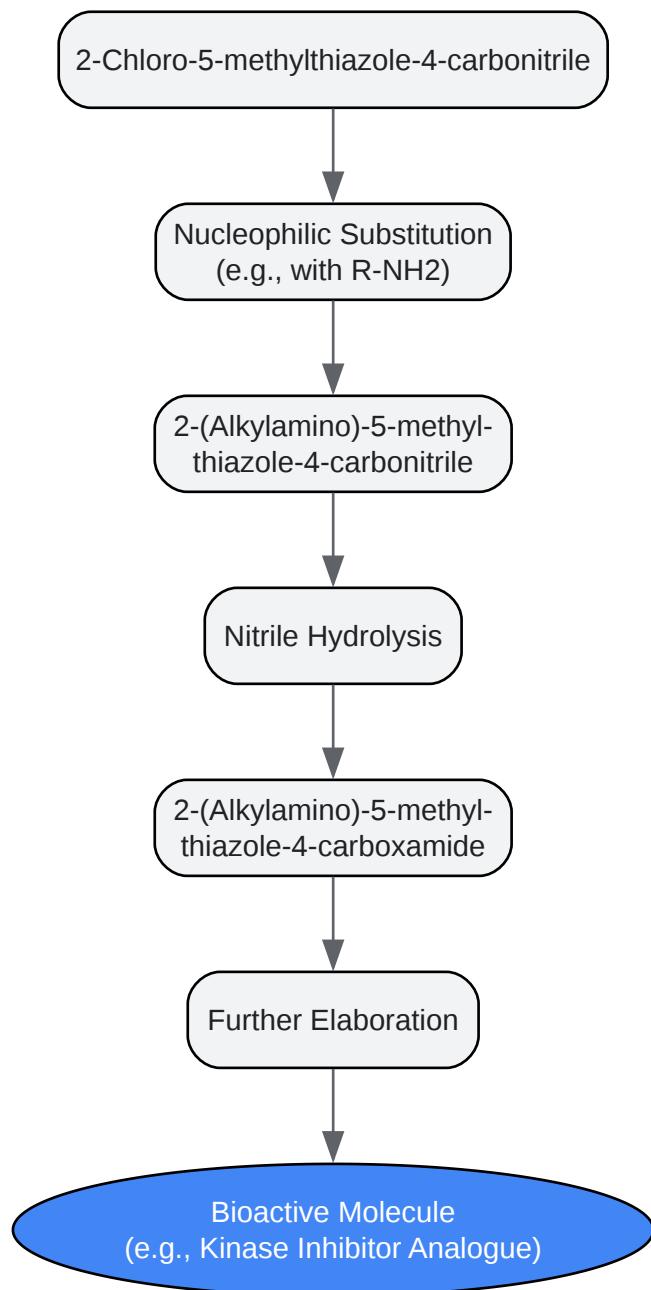
## Key Reactive Sites

- 2-Chloro Group: This position is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the thiazole ring and the adjacent nitrile group activates the chlorine atom for displacement by various nucleophiles such as amines, thiols, and alkoxides. This reaction is fundamental for linking the thiazole core to other molecular fragments.
- 4-Carbonitrile Group: The nitrile moiety can undergo a variety of transformations. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or reacted with organometallic reagents to form ketones.
- 5-Methyl Group: While less reactive, the methyl group can potentially be functionalized via free-radical halogenation to introduce a handle for further elaboration, similar to the synthesis of 2-chloro-5-(chloromethyl)thiazole.[\[8\]](#)[\[9\]](#)

## Role in Drug Discovery and Agrochemicals

The 2-chlorothiazole moiety is a key component of neonicotinoid insecticides like Thiamethoxam and Clothianidin.[\[6\]](#) In these molecules, the chlorine atom is displaced by a substituted amine to form the final active ingredient.

Furthermore, the thiazole ring is a privileged scaffold in medicinal chemistry. Derivatives have shown a wide range of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[10][11][12][13] For example, the core structure of the kinase inhibitor Dasatinib features a 2-aminothiazole carboxamide moiety.[10] **2-Chloro-5-methylthiazole-4-carbonitrile** represents a valuable starting point for synthesizing novel analogues of these compounds.



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Caption: Elaboration of the core scaffold to produce potential bioactive molecules.

## Safety, Handling, and Storage

While specific toxicology data for **2-Chloro-5-methylthiazole-4-carbonitrile** is not readily available, data from closely related compounds such as 2-chloro-5-(chloromethyl)thiazole provides essential guidance.[14][15][16] This class of compounds should be handled with care, assuming potential toxicity and irritant properties.

- Hazard Statements (Anticipated):
  - H302: Harmful if swallowed.[14][15]
  - H311: Toxic in contact with skin.[15]
  - H314: Causes severe skin burns and eye damage.[15]
  - H317: May cause an allergic skin reaction.[15]
- Precautionary Measures:
  - Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[14][16][17]
  - Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[14][15] Avoid contact with skin, eyes, and clothing.[14]
  - Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible substances.[15] Recommended storage temperature is often refrigerated (2-8 °C).[15][18]
  - Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

## Conclusion

**2-Chloro-5-methylthiazole-4-carbonitrile** is a synthetically valuable heterocyclic compound. Its strategic placement of chloro, methyl, and nitrile functional groups on a stable thiazole core

makes it an attractive intermediate for creating diverse molecular libraries. Its potential for elaboration into novel pharmaceutical and agrochemical candidates is significant, building on the proven success of the 2-chlorothiazole scaffold. Researchers working with this compound should employ established synthetic methodologies for its use and adhere to strict safety protocols due to its anticipated reactivity and potential hazards.

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